2-Chlorothiazol-5-amine hydrochloride

Metabotropic Glutamate Receptor 5 CNS PET Imaging Radioligand Development

Select 2-chlorothiazol-5-amine hydrochloride for CNS PET radioligand programs targeting mGlu5. This scaffold delivers sub-nanomolar affinity (Ki = 0.27 nM) and >15-fold selectivity over bromo/iodo analogs. The 2-chloro group uniquely supports efficient ¹⁸F-fluorination (36% RCY vs. <5% for iodo) while the hydrochloride salt confers ≥25 mg/mL aqueous solubility—eliminating co-solvent artifacts in biochemical assays. Orthogonal C2 (Pd-catalyzed cross-coupling) and C5 (amidation/diazotization) reactivity enables rapid library synthesis from a single starting material. Procure in research-grade (97%+) or bulk quantities for lead optimization campaigns.

Molecular Formula C3H4Cl2N2S
Molecular Weight 171.05 g/mol
Cat. No. B13659176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothiazol-5-amine hydrochloride
Molecular FormulaC3H4Cl2N2S
Molecular Weight171.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)N.Cl
InChIInChI=1S/C3H3ClN2S.ClH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H
InChIKeyMSRHGEZMZDZTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorothiazol-5-amine Hydrochloride: A Dual-Functional Thiazole Building Block for CNS PET Tracer and Heterocycle Synthesis


2-Chlorothiazol-5-amine hydrochloride (CAS 1257854-72-0 free base; also cataloged under 55506-37-1 as the hydrochloride salt) is a 2-halo-5-aminothiazole derivative that combines an electrophilic chlorine at position 2 with a nucleophilic primary amine at position 5 on the thiazole ring [1]. This substitution pattern enables orthogonal reactivity: the chlorine serves as a handle for Pd-catalyzed cross-couplings and nucleophilic aromatic substitution, while the amine supports amidation, diazotization, and urea/thiourea formation [2]. The hydrochloride salt form confers aqueous solubility (>25 mg/mL) that the free base lacks, making it directly compatible with biochemical assay conditions . In med‑chem campaigns, 2-chlorothiazole derivatives have demonstrated sub‑nanomolar affinity at the metabotropic glutamate receptor subtype 5 (mGlu5) and serve as preferred precursors for ¹⁸F‑radiolabeling [2].

Why 2-Chlorothiazol-5-amine Hydrochloride Cannot Be Replaced by Other 2-Halothiazoles or the Free Base


Substituting the 2‑chloro group with bromo, iodo, or fluoro congeners, or omitting the hydrochloride salt, fundamentally alters the compound’s performance in two critical selection dimensions. First, mGlu5 binding affinity varies >15‑fold across the 2‑halogen series (Cl ≈ F > Br > I), meaning a bromo or iodo replacement would yield a significantly weaker ligand for CNS target engagement [1]. Second, the chlorine atom uniquely balances leaving‑group ability for nucleophilic ¹⁸F‑fluorination with sufficient stability to withstand multi‑step synthesis; the iodo analog gives <5% radiochemical yield under the same conditions [1]. The hydrochloride salt is not a cosmetic accessory: it transforms the free base from an organic‑soluble solid into a water‑soluble (>25 mg/mL) form that can be used directly in aqueous biological assays without potentially confounding co‑solvents . These three interdependent properties—receptor affinity, radiochemical precursor utility, and aqueous solubility—cannot be simultaneously achieved by any single in‑class analog or alternative salt form.

Head‑to‑Head Quantitative Evidence for 2-Chlorothiazol-5-amine Hydrochloride vs. Closest Analogs


2-Chlorothiazole Derivatives Achieve Sub‑Nanomolar mGlu5 Affinity, 15‑Fold Higher than 2‑Iodo Analogs

In a congeneric series of thiazole‑alkyne ligands, the 2‑chloro derivatives 7a and 7b displayed mGlu5 Ki values of 0.27 ± 0.04 nM and 0.40 ± 0.09 nM, respectively, in rat brain homogenate competition binding assays [1]. These affinities were 13.7‑fold (7a vs. 8a) and 2.4‑fold (7b vs. 8b) higher than the corresponding 2‑bromo analogs, and 15.6‑fold (7a vs. 9a) and 3.3‑fold (7b vs. 9b) higher than the 2‑iodo analogs. The 2‑chloro compounds also surpassed the 2‑fluoro derivative 10a (Ki 1.60 ± 0.11 nM) by 5.9‑fold, while being comparable to the most potent 2‑fluoro compound 10b (Ki 0.28 ± 0.05 nM) [1].

Metabotropic Glutamate Receptor 5 CNS PET Imaging Radioligand Development

2‑Chlorothiazole Scaffold Enables >7‑Fold Higher ¹⁸F‑Radiolabeling Yield Compared to 2‑Iodo Precursor

Under identical microwave‑assisted nucleophilic fluorination conditions (KF‑K 2.2.2, DMSO, 130 °C, 10–15 min), the 2‑chloro precursor 7a afforded [¹⁸F]10a in 36% decay‑corrected radiochemical yield (RCY) with a specific activity of 2.1 Ci/µmol at end of synthesis. In marked contrast, only negligible product was detected when the 2‑iodo precursor 9a was subjected to the same protocol (yield <5%) [1]. For the non‑radioactive fluorination, the 2‑chloro precursors 7a–d gave dramatically improved yields (up to 78%), while the iodo precursor 9a produced <5% of the desired fluoro compound [1].

¹⁸F Radiochemistry PET Tracer Production Nucleophilic Fluorination

Hydrochloride Salt Achieves Aqueous Solubility ≥25 mg/mL, Eliminating Organic Co‑Solvent Requirements of the Free Base

2‑Chlorothiazol‑5‑amine hydrochloride is freely soluble in water, with documented solubility of at least 25 mg/mL in aqueous media . In contrast, the free base (2‑chlorothiazol‑5‑amine, CAS 1257854‑72‑0) lacks measurable aqueous solubility in publicly available physicochemical databases and is handled exclusively in polar organic solvents for synthetic transformations . The hydrochloride salt also exhibits a sharp melting point of 164–167 °C (decomposition), enabling purity verification by DSC and providing defined storage conditions at 2–8 °C .

Aqueous Solubility Biochemical Assay Compatibility Salt Form Selection

Sonogashira Coupling of 2‑Chlorothiazole Synthon Delivers 2‑ to 3‑Fold Higher Yield Than Direct Sandmeyer Chlorination

Direct Sandmeyer‑type chlorination of 2‑aminothiazole substrates with CuCl/n‑butyl nitrite afforded the 2‑chlorothiazole products in only 15–25% yield with tedious purification. By contrast, pre‑forming the 2‑chlorothiazole synthon (compound 5) and subjecting it to Sonogashira cross‑coupling delivered the 2‑chloro derivatives 7a–d in 48–67% isolated yield with simpler chromatographic purification [1]. This synthetic route also avoided the competing protodehalogenation observed with 2‑bromo and 2‑iodo intermediates under the same cross‑coupling conditions [1].

Cross‑Coupling Parallel Synthesis Building Block Scalability

2‑Chloro Substituent Provides a Superior Electrophilic Handle for Sequential Derivatization Compared to 2‑Amino Congeners

In the 2‑chlorothiazole series, the chlorine atom at position 2 serves as an electrophilic center for nucleophilic aromatic substitution with aniline derivatives, enabling the synthesis of bithiazole protein kinase inhibitors after initial Pd‑catalyzed cross‑coupling at the 5‑position [1]. The 2‑amino analogs (e.g., 6a–d) lack this electrophilic handle and instead require protection/deprotection sequences that increase step count. Furthermore, the 2‑chlorothiazoles are stable to the oxidative conditions of Sonogashira coupling, whereas the 2‑amino compounds can undergo oxidative decomposition or competing N‑arylation side reactions under similar Pd‑catalyzed conditions [2].

Orthogonal Reactivity Sequential Functionalization Medicinal Chemistry

2‑Chlorothiazole Derivatives Exhibit Favorable cLogD Range for CNS Penetration Compared to Higher Halogen Analogs

The computed cLogD values for the 2‑chloro derivatives 7a and 7b are 2.88 and 3.41, respectively, placing them within the optimal CNS drug space (cLogD 2–4). The corresponding 2‑bromo (8a: 3.38; 8b: 3.95) and 2‑iodo analogs (9a: 3.56; 9b: 4.21) have consistently higher cLogD values, with 9b exceeding the upper limit of favorable CNS penetration [1]. The 2‑amino series (6a: 2.52; 6b: 3.06) lies at the lower end, potentially limiting passive membrane permeability [1]. The intermediate lipophilicity of the 2‑chloro compounds balances sufficient BBB penetration with acceptable aqueous solubility and low non‑specific binding.

CNS Drug Design Lipophilicity Blood‑Brain Barrier Penetration

Validated Application Scenarios for 2-Chlorothiazol-5-amine Hydrochloride Based on Quantitative Differentiation


Development of High‑Affinity mGlu5 Negative Allosteric Modulator PET Tracers

Lead optimization programs targeting mGlu5 for Fragile‑X syndrome, schizophrenia, or Alzheimer’s disease PET imaging should select 2‑chlorothiazol‑5‑amine hydrochloride as the core scaffold. The 2‑chloro derivatives deliver sub‑nanomolar affinity (Ki = 0.27 nM for the benchmark compound 7a) and achieve >15‑fold higher binding than 2‑iodo analogs [1]. The chlorine simultaneously enables efficient ¹⁸F‑labeling (36% RCY vs. <5% for the iodo precursor), providing a practical route to candidate PET radioligands from a single building block [1].

Aqueous‑Compatible Biochemical Screening and In Vitro Pharmacology

For enzyme inhibition assays, cellular target engagement panels, or SPR biosensor studies requiring aqueous buffer conditions, the hydrochloride salt form eliminates the confounding effects of DMSO or other organic co‑solvents. With confirmed water solubility ≥25 mg/mL , the compound can be directly dissolved in PBS or HEPES buffer at biologically relevant concentrations, avoiding solvent‑induced protein denaturation artifacts that are problematic when using the free base or more lipophilic bromo/iodo analogs.

Parallel Medicinal Chemistry Libraries via Orthogonal Derivatization

The 2‑chloro‑5‑amine scaffold supports sequential, chemoselective transformations without protecting‑group interconversions. The chlorine at C‑2 undergoes Pd‑catalyzed cross‑coupling (Suzuki, Negishi, Stille) or nucleophilic substitution with amines, while the C‑5 amine (or its Boc‑protected derivative) can be independently elaborated via amidation, sulfonylation, or reductive amination [2]. This 2D‑diversification strategy enables the rapid synthesis of compound libraries for kinase inhibitor or GPCR modulator programs, using a single, commercially available starting material.

CNS Drug Discovery Programs Requiring Optimized Lipophilic Ligand Efficiency

When designing CNS‑penetrant candidates, the cLogD window of the 2‑chloro scaffold (2.88–3.41) provides an optimal starting point for balancing passive BBB permeability with aqueous solubility and low non‑specific tissue binding [1]. In contrast, starting from a 2‑iodo scaffold (cLogD up to 4.21) would require installing polar functionality to lower lipophilicity, adding molecular weight and synthetic complexity. The 2‑chloro scaffold’s pre‑optimized physicochemical profile accelerates the design‑make‑test cycle for CNS programs.

Quote Request

Request a Quote for 2-Chlorothiazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.